molecular formula C12H12FN3OS B11064103 [4-Amino-2-(ethylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

[4-Amino-2-(ethylamino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

Cat. No.: B11064103
M. Wt: 265.31 g/mol
InChI Key: SWXCDKMGBSEYKX-UHFFFAOYSA-N
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Description

4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone is a synthetic organic compound that features a thiazole ring substituted with an amino group and an ethylamino group, along with a fluorophenyl group attached to a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, followed by the introduction of the amino and ethylamino groups. The final step involves the attachment of the fluorophenyl group to the methanone moiety.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution using ammonia or an amine.

    Ethylamino Group Introduction: The ethylamino group can be added through an alkylation reaction using ethylamine.

    Fluorophenyl Methanone Attachment: The final step involves the coupling of the fluorophenyl group to the methanone moiety, which can be achieved through a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(methylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with a methylamino group instead of an ethylamino group.

    4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The uniqueness of 4-Amino-2-(ethylamino)-1,3-thiazol-5-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further modifications.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H12FN3OS

Molecular Weight

265.31 g/mol

IUPAC Name

[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C12H12FN3OS/c1-2-15-12-16-11(14)10(18-12)9(17)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3,(H,15,16)

InChI Key

SWXCDKMGBSEYKX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)F)N

Origin of Product

United States

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